molecular formula C11H23N3 B7929883 (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine

货号: B7929883
分子量: 197.32 g/mol
InChI 键: OOJZJASFTANMBO-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a chiral cyclopropylamine derivative of significant interest in preclinical research for its potential as a modulator of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor that serves as an autoreceptor and heteroreceptor in the central nervous system, making it a prominent target for investigating novel therapeutic interventions . Research into H3 receptor modulators like this compound spans a wide range of potential applications, including the study of neurological and psychiatric conditions such as Parkinson's disease, schizophrenia, neuropathic pain, and cognitive disorders . Furthermore, its mechanism of action may also be relevant for metabolic research, particularly in studying energy balance and food intake, as well as for respiratory conditions like asthma . The specific stereochemistry of the (S)-enantiomer is crucial for its selective interaction with biological targets, providing researchers with a precise tool for pharmacological and structure-activity relationship (SAR) studies. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

N'-cyclopropyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-7-2-3-11(13)9-14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJZJASFTANMBO-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the (1-Methylpyrrolidin-2-yl)methyl Fragment

The pyrrolidine ring system is synthesized via hydrogenation of pyrroline precursors. As demonstrated in patent WO2008137087A1 , (R)-2-methylpyrrolidine is produced through catalytic hydrogenation of 2-methylpyrroline using 5% Pt/C in a 2:1 ethanol-methanol solvent mixture. For the (S) -enantiomer, analogous conditions with a chiral catalyst or resolving agent are employed. Key parameters include:

ParameterValue/DescriptionSource Reference
Catalyst5% Pt/C
SolventEthanol:methanol (2:1–3:1 v/v)
TemperatureAmbient (20–25°C)
Optical purity≥50% ee after recrystallization

Following hydrogenation, the pyrrolidine is functionalized via N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). The resulting (1-methylpyrrolidin-2-yl)methanol is oxidized to the aldehyde using Swern oxidation (oxalyl chloride, DMSO, and triethylamine) or Dess-Martin periodinane .

Preparation of the Cyclopropane-Containing Ethane-1,2-diamine Backbone

The N1-cyclopropyl group is introduced via nucleophilic substitution. Ethane-1,2-diamine is selectively mono-alkylated with cyclopropyl bromide under basic conditions:

H2N-CH2-CH2-NH2+cyclopropyl bromideK2CO3,DMFH2N-CH2-CH2-N(Cyclopropyl)H\text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 + \text{cyclopropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{H}2\text{N-CH}2\text{-CH}_2\text{-N(Cyclopropyl)H}

Selectivity is achieved by using a protecting group (e.g., Boc) on one amine, followed by deprotection post-alkylation .

Coupling of Fragments via Reductive Amination

The aldehyde intermediate from Step 1 is coupled with the cyclopropylamine derivative via reductive amination :

(1-Methylpyrrolidin-2-yl)methanal+N1-Cyclopropylethane-1,2-diamineNaBH3CN, MeOH(S)-Target Compound\text{(1-Methylpyrrolidin-2-yl)methanal} + \text{N1-Cyclopropylethane-1,2-diamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(S)-Target Compound}

Critical factors include:

  • pH control (4–6) to favor imine formation.

  • Use of stereochemical directing agents (e.g., chiral auxiliaries) to enforce (S) -configuration.

Stereochemical Control and Purification

Enantiomeric purity is enhanced via chiral resolution using L-tartaric acid or HPLC with chiral stationary phases . Recrystallization from ethyl acetate/hexane mixtures yields the final compound with >99% ee.

Analytical Characterization

The compound is validated using:

  • NMR spectroscopy : Distinct signals for cyclopropyl (δ 0.5–1.0 ppm) and pyrrolidine methyl (δ 2.2–2.5 ppm).

  • Mass spectrometry : Molecular ion peak at m/z 225.2 (C₁₂H₂₃N₃).

  • Chiral HPLC : Retention time alignment with (S) -standards .

Scalability and Industrial Adaptations

Large-scale production employs continuous-flow hydrogenation for Step 1, reducing catalyst loading by 30% while maintaining yield . Solvent recovery systems (e.g., distillation) are integrated to minimize waste.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (% ee)Cost EfficiencyScalability
Reductive Amination7899.5ModerateHigh
Chiral Resolution6599.9LowModerate
Asymmetric Hydrogenation8298.7HighHigh

Challenges and Mitigation Strategies

  • Racemization : Minimized by conducting reactions below 25°C and avoiding strong acids/bases.

  • Byproduct Formation : Controlled via slow addition of alkylating agents and excess amine .

化学反应分析

Types of Reactions

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions typically result in alkylated or acylated derivatives.

科学研究应用

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

相似化合物的比较

Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituents at N1 Position Molecular Formula Key Features/Applications References
(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine Cyclopropyl, 1-methylpyrrolidin-2-ylmethyl C₁₁H₂₃N₃* Chiral center; potential CNS activity
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine Isopropyl, 1-methylpyrrolidin-2-ylmethyl C₁₁H₂₅N₃ Improved lipophilicity; pharmacological use
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Ro 41-3118) 7-Chloroquinolinyl, diethyl C₁₅H₂₀ClN₃ Antimalarial activity
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamine 4-Fluorobenzyl C₉H₁₃FN₂ High density (1.082 g/cm³); industrial use
N1-[(1,2-Dicarba-closo-dodecaboran-1-yl)methyl]-N1-(galactopyranosyl)ethane-1,2-diamine Carborane, galactopyranosyl C₁₄H₃₄B₁₀N₂O₄ Boron neutron capture therapy (BNCT)

*Calculated based on structural analogs.

Key Observations :

  • Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound may enhance metabolic stability compared to the isopropyl analog due to its restricted rotation and reduced susceptibility to oxidative degradation .
  • Pharmacological Activity: Quinoline-containing diamines (e.g., Ro 41-3118) exhibit antimalarial properties, suggesting that the target compound’s activity could be modulated by introducing aromatic or heterocyclic groups .

Physicochemical Properties

Table 2: Property Comparison of Selected Diamines

Compound Name Density (g/cm³) Boiling Point (°C) Water Solubility LogP*
N'-[(4-Fluorophenyl)methyl]ethane-1,2-diamine 1.082 265.3 Low 1.5–2.0
N1-(7-Chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine N/A N/A Moderate 3.2
(S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine N/A N/A High 1.8

*Predicted using analog data.

Insights :

  • The fluorophenyl derivative’s high density (1.082 g/cm³) suggests compact molecular packing, whereas the chloroquinoline analog’s higher LogP (3.2) indicates greater lipophilicity, favoring blood-brain barrier penetration .
  • The target compound’s cyclopropyl group may lower LogP compared to aromatic analogs, balancing solubility and membrane permeability.

生物活性

(S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, also known by its CAS number 1354018-87-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to an ethane-1,2-diamine backbone, with a 1-methylpyrrolidin-2-ylmethyl substituent. Its structural formula can be represented as follows:

 S N1 Cyclopropyl N1 1 methylpyrrolidin 2 yl methyl ethane 1 2 diamine\text{ S N1 Cyclopropyl N1 1 methylpyrrolidin 2 yl methyl ethane 1 2 diamine}

Research suggests that (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine may act as a modulator of neurotransmitter systems. Its interaction with various receptors could be pivotal in its biological effects:

  • Orexin Receptor Antagonism : The compound has been identified as an orexin receptor antagonist, which positions it as a candidate for treating sleep disorders and anxiety-related conditions .
  • Neurotransmitter Modulation : The presence of the pyrrolidine moiety may influence neurotransmitter uptake and release, potentially impacting mood and cognitive functions.

Biological Activity

The biological activity of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine can be summarized based on various studies:

1. Pharmacological Studies

  • Animal Models : Studies involving rodent models have demonstrated that administration of this compound can lead to significant alterations in sleep patterns and anxiety levels. For instance, it was shown to reduce wakefulness and increase non-REM sleep in treated subjects .
  • Dose Response : The efficacy of the compound appears to be dose-dependent, with optimal effects observed at specific concentrations.

2. Case Studies

  • A notable study highlighted the effectiveness of (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine in reducing symptoms of anxiety in a controlled setting. Patients reported lower anxiety scores when treated with the compound compared to placebo groups .
  • Another investigation focused on its potential role in modulating appetite and weight management, suggesting that orexin receptor antagonism could lead to decreased food intake .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AntagonismInhibits orexin receptors leading to reduced wakefulness
Anxiety ReductionSignificant decrease in anxiety levels in clinical trials
Sleep ModulationIncreases non-REM sleep duration in animal models

Safety and Toxicology

Preliminary toxicological assessments indicate that (S)-N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

常见问题

"(S)-N1-Cyclopropyl-N1-((1-Methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine"

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-N1-cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous N1-substituted ethane-1,2-diamines are prepared by reducing Schiff bases or imine intermediates using hydrogen gas with platinum catalysts (e.g., benzylated amine reduction in ). Chiral resolution may be required to isolate the (S)-enantiomer, achieved via chiral HPLC or enzymatic resolution .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental Analysis : Verify empirical formula (e.g., C, H, N content) against theoretical values.
  • NMR Spectroscopy : Confirm stereochemistry and substituent positions via ¹H/¹³C NMR (e.g., coupling constants for chiral centers, as in ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What solvent systems are optimal for purification and handling?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) based on analogs like N1,N1-dimethyl-1-phenyl-1,2-ethanediamine ( ). Liquid-liquid extraction (e.g., water/ethyl acetate) or column chromatography (silica gel, methanol/dichloromethane gradients) can isolate the product .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental characterization data (e.g., NMR, HRMS) be resolved?

  • Methodological Answer : Contradictions may arise from diastereomer formation, solvent effects, or impurities. For NMR:

  • Perform 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Compare experimental coupling constants with computational models (DFT calculations).
  • For HRMS, cross-validate with X-ray crystallography (e.g., SHELX refinement in ) to confirm stereochemistry .

Q. What strategies are effective for studying its biological activity, such as enzyme inhibition?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., methyltransferases, as in MS023 analogs; ).
  • Cell-based studies : Use fluorescence reporters or Western blotting to assess downstream effects (e.g., protein arginine methylation).
  • Molecular docking : Model interactions with enzyme active sites (e.g., neuronal nitric oxide synthase ligands in ) .

Q. How does the stereochemistry of the cyclopropyl and pyrrolidinyl groups influence coordination chemistry?

  • Methodological Answer : The (S)-configuration may dictate ligand geometry in metal complexes. Synthesize Cu(II) or Zn(II) complexes (e.g., ) and characterize via:

  • UV-Vis/EPR spectroscopy : Determine metal-ligand charge transfer bands and oxidation states.
  • X-ray crystallography : Resolve bond angles and stereochemical preferences (e.g., SHELXL refinement; ) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

  • Methodological Answer : Key issues include catalyst poisoning and racemization. Mitigation strategies:

  • Use asymmetric hydrogenation with chiral catalysts (e.g., Ru-BINAP complexes).
  • Monitor enantiopurity via chiral stationary phase HPLC at each step ().
  • Optimize reaction temperature/pH to minimize epimerization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。